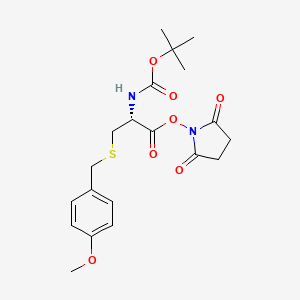

Boc-Cys(Mob)-OSu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

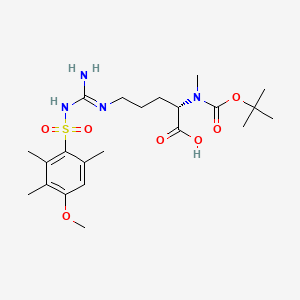

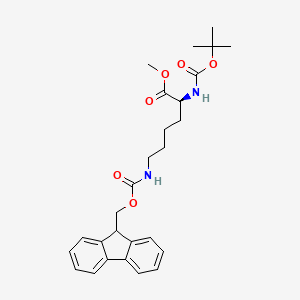

Boc-Cys(Mob)-OSu: wird häufig in der Peptidsynthese verwendet. Die Boc-Gruppe (tert-Butyloxycarbonyl) ist eine übliche Aminschutzgruppe, die unter schwach sauren Bedingungen entfernt werden kann, was sie ideal für die Synthese von Peptiden unter Verwendung der Boc-Chemie macht {svg_1}. Diese Verbindung ermöglicht mit ihren spezifischen Schutzgruppen die selektive Bildung von Disulfidbrücken, die für die Faltung und Stabilität von Peptiden entscheidend sind.

Proteinsynthese

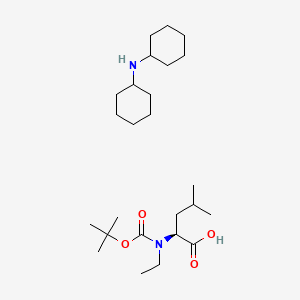

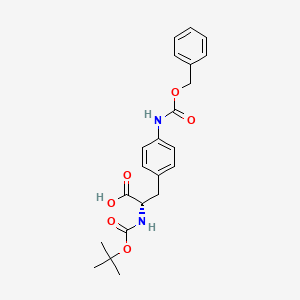

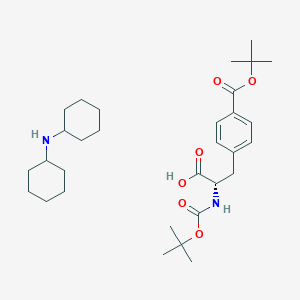

In der Proteinsynthese spielt This compound eine entscheidende Rolle bei der segmentalen Isotopenmarkierung von Proteinen. Diese Technik ist essenziell für die Untersuchung der Proteinstruktur und -dynamik mithilfe der Kernspinresonanzspektroskopie (NMR). Die selektive Entschützung von Cysteinresten ermöglicht die Einarbeitung von isotopenmarkierten Aminosäuren in spezifische Regionen des Proteins {svg_2}.

Biokonjugation

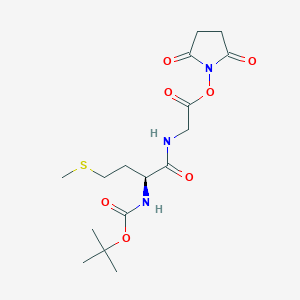

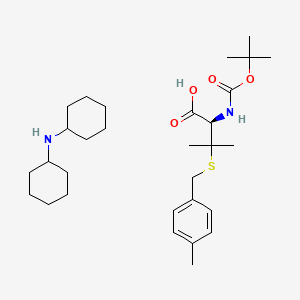

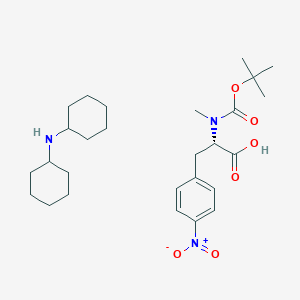

Die Verbindung ist auch ein wichtiges Instrument in Biokonjugationsstrategien, insbesondere bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs). Die Mob-Gruppe (4-Methoxybenzyl) ist eine Schutzgruppe, die unter reduktiven Bedingungen entfernt werden kann, wodurch die ortsspezifische Anheftung von therapeutischen Wirkstoffen an Cysteinreste in Antikörpern ermöglicht wird {svg_3}.

Arzneimittelforschung

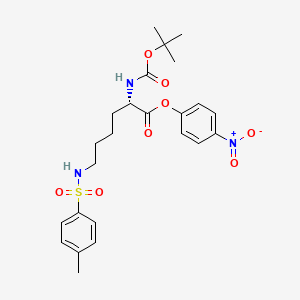

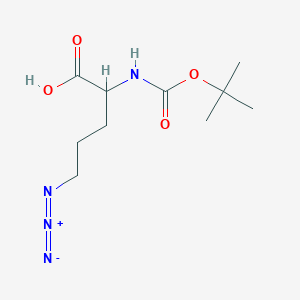

In der Arzneimittelforschung wird This compound zur Generierung von Bibliotheken von Peptiden verwendet, die auf biologische Aktivität untersucht werden können. Die Fähigkeit, Cysteinreste selektiv zu schützen und zu entschützen, ist entscheidend für die schnelle Synthese verschiedener Peptidvarianten {svg_4}.

Chemische Biologie

Chemische Biologen verwenden This compound für die Synthese von cyclischen Peptiden, die im Vergleich zu ihren linearen Gegenstücken oft eine erhöhte Stabilität und biologische Aktivität aufweisen. Die Mob-Gruppe ist besonders nützlich für den orthogonalen Schutz von Cysteinresten, was die Bildung komplexer Peptidmakrozyklen ermöglicht {svg_5}.

Materialwissenschaften

Schließlich wird diese Verbindung in den Materialwissenschaften zur Entwicklung von selbstassemblierenden Peptiden eingesetzt. Diese Peptide können Hydrogele und andere Nanostrukturen bilden, die potenzielle Anwendungen in der Gewebezüchtung und der Wirkstofffreisetzungssysteme haben. Der reversible Schutz von Cystein-Thiolgruppen ist entscheidend für die Steuerung des Selbstassemblierungsprozesses {svg_6}.

Wirkmechanismus

Target of Action

Boc-Cys(Mob)-OSu, also known as “66413-65-8”, is primarily used as a building block in the synthesis of peptides and proteins, particularly those that contain cysteine residues . It is commonly utilized in Boc Solid Phase Peptide Synthesis (SPPS) .

Mode of Action

The compound’s mode of action is centered around its role as a protecting group for the cysteine thiol group . The Boc (tert-butyloxycarbonyl) group is stable towards most nucleophiles and bases , while the Mob (4-methoxybenzyl) group can be removed by HF or TFMSA during the cleavage of the peptide from the resin . This allows for the controlled synthesis of complex peptides and proteins.

Biochemical Pathways

This compound plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Mob group can undergo oxidation to give the corresponding Mob-protected sulfone, Cys(Mob(O)), which can then be incorporated into peptides via Fmoc-SPPS .

Result of Action

The primary result of the action of this compound is the successful synthesis of complex peptides and proteins. By protecting the cysteine thiol group during synthesis and then deprotecting it at a controlled stage, this compound enables the creation of peptides and proteins with precise structures .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the protection and deprotection processes can be affected by the pH, temperature, and solvent used in the synthesis . Furthermore, the stability of the compound and its efficacy in peptide synthesis can be influenced by storage conditions .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O7S/c1-20(2,3)28-19(26)21-15(18(25)29-22-16(23)9-10-17(22)24)12-30-11-13-5-7-14(27-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUACEEUEOQUMSU-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)